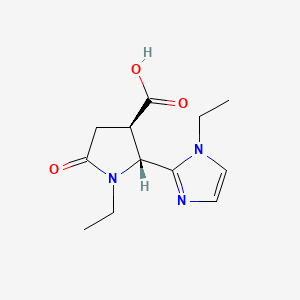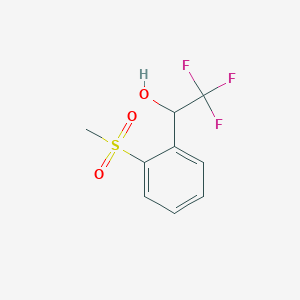
2,2,2-Trifluoro-1-(2-methanesulfonylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(2-methanesulfonylphenyl)ethan-1-ol is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and methanesulfonyl groups imparts significant reactivity and stability, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method involves the reaction of 2-methanesulfonylphenylmagnesium bromide with trifluoroacetaldehyde. This reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference.
Friedel-Crafts Acylation: Another method involves the acylation of 2-methanesulfonylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is conducted at low temperatures to control the exothermic nature of the process.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are employed to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or amines.
Substitution: Formation of various substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(2-methanesulfonylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a drug candidate due to its unique pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The methanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but lacks the methanesulfonyl group, resulting in different reactivity and applications.
2,2,2-Trifluoro-1-(4-methanesulfonylphenyl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group, leading to different chemical behavior and uses.
Uniqueness
2,2,2-Trifluoro-1-(2-methanesulfonylphenyl)ethan-1-ol is unique due to the combination of trifluoromethyl and methanesulfonyl groups, which confer distinct chemical properties such as enhanced stability, reactivity, and potential biological activity.
Propriétés
Formule moléculaire |
C9H9F3O3S |
|---|---|
Poids moléculaire |
254.23 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H9F3O3S/c1-16(14,15)7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8,13H,1H3 |
Clé InChI |
ZCDPZNZYPGREKX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC=C1C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





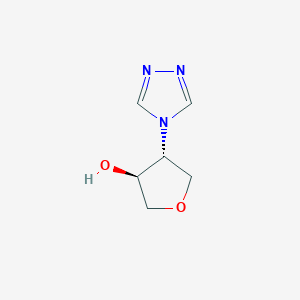
![Ethyl N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716323.png)
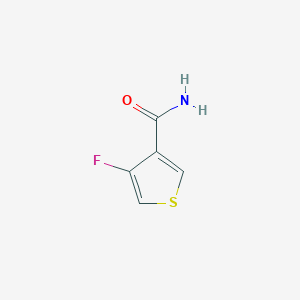
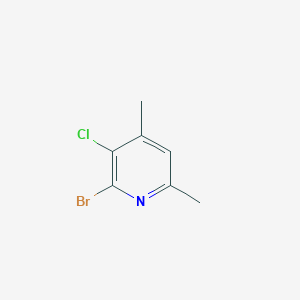
![1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B11716341.png)
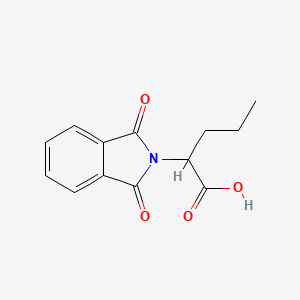
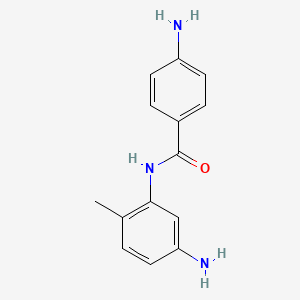

![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone oxalate](/img/structure/B11716354.png)
![{1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11716360.png)
